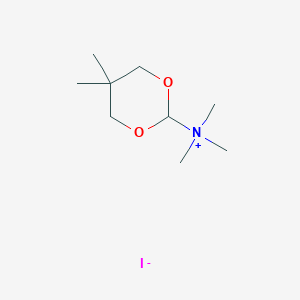
N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine is a chemical compound characterized by the presence of two 6-chloropyridazin-3-yl groups attached to a hexane-1,6-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with 6-chloropyridazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve hexane-1,6-diamine in a suitable solvent (e.g., ethanol).
- Add 6-chloropyridazine to the solution.
- Heat the mixture to an appropriate temperature (e.g., 60-80°C) and stir for several hours.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
Industrial production of N1,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridazine groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N1,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-chloropyridazin-3-yl)piperidin-4-ol
- 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid
- 1-(6-chloropyridazin-3-yl)piperidin-4-one
Uniqueness
N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine is unique due to its specific structure, which includes two 6-chloropyridazin-3-yl groups attached to a hexane-1,6-diamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
62776-13-0 |
|---|---|
Molekularformel |
C14H18Cl2N6 |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
N,N'-bis(6-chloropyridazin-3-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C14H18Cl2N6/c15-11-5-7-13(21-19-11)17-9-3-1-2-4-10-18-14-8-6-12(16)20-22-14/h5-8H,1-4,9-10H2,(H,17,21)(H,18,22) |
InChI-Schlüssel |
GIRQBXVQZBSJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1NCCCCCCNC2=NN=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


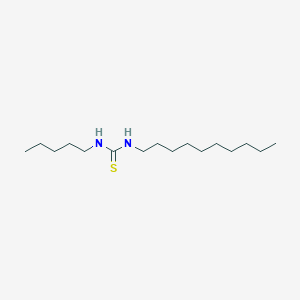
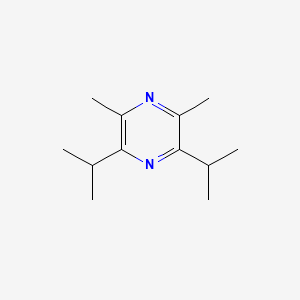
![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)

![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)
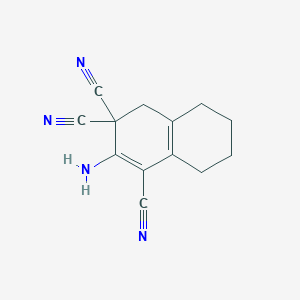

![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)
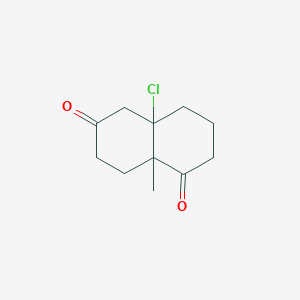
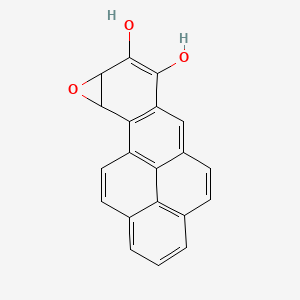
![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)
